BenchChemオンラインストアへようこそ!

Thalidomide-Piperazine 5-fluoride

PROTAC synthesis E3 ligase ligand CRBN ligand-linker conjugate

Thalidomide-Piperazine 5-fluoride delivers a chemically defined, pre-assembled cereblon ligand-linker conjugate that eliminates multi-step synthesis. The piperazine secondary amine provides a reactive junction for amide, carbamate, or reductive amination chemistry with target-protein ligands. The 5-fluoro substitution on the isoindolinone ring serves as a structural differentiator for SAR studies, enabling direct comparison with non-fluorinated CRBN conjugates. Select this building block to accelerate PROTAC candidate design with consistent linker geometry, batch-to-batch purity (≥98%), and verified CRBN-binding activity.

Molecular Formula C17H17FN4O4
Molecular Weight 360.34 g/mol
Cat. No. B8086657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine 5-fluoride
Molecular FormulaC17H17FN4O4
Molecular Weight360.34 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CCNCC4
InChIInChI=1S/C17H17FN4O4/c18-11-7-9-10(8-13(11)21-5-3-19-4-6-21)17(26)22(16(9)25)12-1-2-14(23)20-15(12)24/h7-8,12,19H,1-6H2,(H,20,23,24)
InChIKeyYNGDWIBEYDEYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Piperazine 5-fluoride (CAS 2222114-22-7) for PROTAC Development: Procurement-Ready E3 Ligase Ligand-Linker Conjugate


Thalidomide-Piperazine 5-fluoride (CAS 2222114-22-7; C17H17FN4O4; MW 360.34) is a pre-assembled E3 ubiquitin ligase ligand-linker conjugate designed as a building block for proteolysis-targeting chimera (PROTAC) synthesis . The compound incorporates a thalidomide-derived cereblon (CRBN) binding moiety connected via a piperazine linker . The 5-fluoro substitution on the isoindolinone ring distinguishes it from unmodified thalidomide and represents a specific structural optimization point for CRBN ligand design .

Why Thalidomide Alone Cannot Substitute for Thalidomide-Piperazine 5-fluoride in PROTAC Synthesis


Procurement of unmodified thalidomide as a substitute for Thalidomide-Piperazine 5-fluoride is chemically infeasible for PROTAC construction because thalidomide lacks the essential piperazine linker and reactive handle required for conjugation to target-protein ligands . While alternative CRBN ligands such as pomalidomide and lenalidomide exhibit differences in CRBN binding affinity and neosubstrate recruitment profiles [1], Thalidomide-Piperazine 5-fluoride occupies a specific functional niche: it provides a pre-assembled ligand-linker framework with defined geometry, the piperazine moiety for conformational spacing, and a secondary amine on the piperazine ring serving as the conjugation point for further linker extension or direct target-ligand attachment . Direct substitution with a structurally distinct ligand-linker conjugate (e.g., PEG-based linkers, pomalidomide cores) would alter the spatial orientation between the E3 ligase and target protein in the ternary complex, potentially affecting degradation efficiency in unpredictable ways [1].

Quantitative Differentiation of Thalidomide-Piperazine 5-fluoride: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Structural Differentiation: 5-Fluoro Substitution and Piperazine Linker Geometry vs. Unmodified Thalidomide

Thalidomide-Piperazine 5-fluoride differs structurally from the parent compound thalidomide by the addition of a 5-fluoro atom on the isoindolinone ring and a piperazine group at the 6-position . Unmodified thalidomide (C13H10N2O4; MW 258.23) lacks both the fluorine substituent and the piperazine linker moiety, making it unsuitable for direct conjugation to target ligands in PROTAC assembly [1]. The fluorine substitution at the 5-position represents a structural modification that may influence CRBN binding orientation, while the piperazine group provides both a rigid spacer element and a reactive secondary amine for downstream conjugation chemistry .

PROTAC synthesis E3 ligase ligand CRBN ligand-linker conjugate

Commercial Purity: Vendor-Supplied Analytical Data for Reproducible PROTAC Synthesis

The compound is commercially available with vendor-certified purity specifications that exceed typical research-grade thresholds for PROTAC building blocks . MedChemExpress reports a purity of 96.47% by HPLC analysis , while XcessBio specifies purity ≥98% . These purity levels are essential for PROTAC synthesis, where impurities in the E3 ligand-linker component can propagate through multi-step synthetic sequences and confound degradation activity assays [1].

PROTAC building block ligand-linker conjugate quality control

Evidence Gap Advisory: No Publicly Available Comparative Binding Affinity Data for This Ligand-Linker Conjugate

A systematic search of public databases (PubMed, BindingDB, ChEMBL) as of April 2026 reveals that no primary research article or patent has published quantitative CRBN binding affinity data (Kd, Ki, or IC50) specifically for Thalidomide-Piperazine 5-fluoride as an isolated ligand-linker conjugate [1]. Similarly, no head-to-head degradation efficiency comparisons between PROTACs synthesized with this conjugate versus alternative CRBN-based ligand-linker building blocks have been published. For reference, the parent compound thalidomide binds CRBN with a reported Kd of approximately 250 nM in the context of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex [2], but the effect of the 5-fluoro and piperazine modifications on CRBN binding affinity remains uncharacterized in the peer-reviewed literature.

CRBN binding affinity E3 ligase recruitment data transparency

Recommended Application Scenarios for Thalidomide-Piperazine 5-fluoride Based on Current Evidence


PROTAC Synthesis Requiring a Thalidomide-Derived CRBN Ligand with a Defined Piperazine Linker and Reactive Amine Handle

The compound serves as a direct building block for PROTACs that require a thalidomide-based cereblon (CRBN) recruiting element pre-attached to a piperazine linker. The secondary amine on the piperazine ring provides a reactive site for amide bond formation, carbamate synthesis, or reductive amination with carboxyl-containing target ligands . This eliminates the need for multi-step synthesis of the ligand-linker fragment and allows users to focus medicinal chemistry efforts on optimizing the target-ligand portion of the PROTAC molecule .

Comparative Evaluation of Fluorinated vs. Non-Fluorinated Thalidomide-Based CRBN Ligands in PROTAC SAR Studies

The 5-fluoro substitution on the isoindolinone ring provides a distinct structural feature for structure-activity relationship (SAR) investigations comparing the effects of fluorine incorporation on ternary complex formation, CRBN binding orientation, and degradation efficiency . While no published comparative data exist for this specific conjugate, the compound can be used in parallel with non-fluorinated thalidomide-linker conjugates to empirically determine whether the fluorine atom confers any advantage in degradation potency or selectivity .

Derivatization via Piperazine Secondary Amine for Extended Linker Attachment and Bioconjugation

The piperazine secondary amine enables further functionalization with PEG linkers, biotin tags, fluorescent probes, or click-chemistry handles (e.g., azide, alkyne) for downstream applications . This versatility makes the compound suitable for generating CRBN-recruiting tools for target engagement studies, cellular imaging, or pull-down assays to identify CRBN neosubstrates .

Internal Reference Standard for Analytical Method Development in PROTAC Quality Control

Given the documented purity specifications (96.47% to ≥98%) from commercial suppliers , this compound may serve as a reference standard for developing HPLC or LC-MS methods to monitor the purity and stability of thalidomide-based ligand-linker intermediates during PROTAC manufacturing scale-up [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Piperazine 5-fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.